4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one)

描述

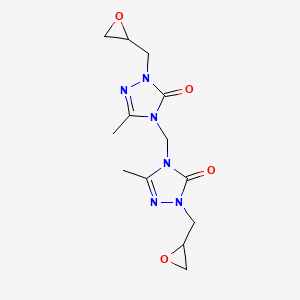

4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) (CAS: 86548-95-0) is a bis-triazolone derivative featuring a methylene (-CH2-) bridge connecting two triazolone rings. Each triazolone unit is substituted with a methyl group at position 5 and an oxiranylmethyl (epoxide-containing) group at position 2. The oxirane (epoxide) moieties confer high reactivity, particularly in crosslinking applications, while the methyl groups enhance steric stability.

属性

CAS 编号 |

160455-71-0 |

|---|---|

分子式 |

C13H18N6O4 |

分子量 |

322.32 g/mol |

IUPAC 名称 |

5-methyl-4-[[3-methyl-1-(oxiran-2-ylmethyl)-5-oxo-1,2,4-triazol-4-yl]methyl]-2-(oxiran-2-ylmethyl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C13H18N6O4/c1-8-14-18(3-10-5-22-10)12(20)16(8)7-17-9(2)15-19(13(17)21)4-11-6-23-11/h10-11H,3-7H2,1-2H3 |

InChI 键 |

VCHXUIPHVLAZBT-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN(C(=O)N1CN2C(=NN(C2=O)CC3CO3)C)CC4CO4 |

产品来源 |

United States |

准备方法

合成路线和反应条件

4,4'-亚甲基双(2,4-二氢-5-甲基-2-(环氧乙烷基甲基)-3H-1,2,4-三唑-3-酮) 的合成通常涉及多个步骤,从三唑酮核的制备开始。反应条件通常需要精确控制温度、pH 值和使用特定催化剂,以确保以高纯度和高产率获得所需的产物。

工业生产方法

这种化合物的工业生产可能涉及大型化学反应器,在反应器中优化反应条件以实现大规模生产。使用连续流动反应器和先进的纯化技术,如色谱法和结晶法,是实现所需质量标准的常见做法。

化学反应分析

3.1. Substitution Reactions

Triazolone derivatives can undergo substitution reactions, particularly at the nitrogen atoms of the triazole ring. These reactions often involve nucleophilic substitution, where a nucleophile replaces a leaving group attached to the nitrogen.

3.2. Ring-Opening Reactions

The oxiranylmethyl group in "4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one)" can undergo ring-opening reactions. These reactions typically involve nucleophilic attack on the epoxide ring, leading to the formation of new functional groups.

3.3. Condensation Reactions

Condensation reactions can occur between the triazolone derivative and other molecules, leading to the formation of new bonds. These reactions often involve the removal of a small molecule like water or methanol.

Spectroscopic Characterization

The characterization of triazolone derivatives typically involves spectroscopic techniques such as IR, NMR, and mass spectrometry. IR spectra can show bands corresponding to the C=O and C=N groups in the triazole ring . NMR spectra provide detailed information about the molecular structure, including the presence of specific functional groups.

Biological Activities

While specific biological activities of "4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one)" are not detailed in the available literature, related triazolone derivatives have shown potential as antifungal agents and in other therapeutic applications .

Data Tables

Due to the absence of specific data on "4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one)", the following table provides general information on the synthesis and characterization of triazolone derivatives:

科学研究应用

Agricultural Applications

Fungicidal Properties

This compound belongs to a class of triazole fungicides. Triazoles are known for their effectiveness in controlling a wide range of fungal pathogens in crops. The mechanism of action typically involves the inhibition of sterol biosynthesis in fungi, which is crucial for their growth and reproduction. Studies indicate that compounds like 4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) can effectively mitigate diseases caused by various fungi in agricultural settings, thus enhancing crop yield and quality .

Case Study: Efficacy Against Specific Fungal Strains

Research has demonstrated the efficacy of this compound against specific fungal strains such as Fusarium and Botrytis. In controlled environments, it was observed that the application of this fungicide led to a significant reduction in fungal biomass and spore production compared to untreated controls. This suggests its potential as a reliable agent in integrated pest management strategies.

Pharmaceutical Applications

Antifungal Activity

In addition to its agricultural uses, 4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) has been investigated for its antifungal properties in medical applications. The compound may serve as a lead structure for developing new antifungal agents targeting systemic fungal infections in immunocompromised patients .

Research Findings

A study assessing the pharmacokinetics of triazole derivatives found that modifications to the triazole ring can enhance antifungal activity while reducing toxicity to human cells. This highlights the importance of structural variations in optimizing drug efficacy and safety profiles .

作用机制

4,4'-亚甲基双(2,4-二氢-5-甲基-2-(环氧乙烷基甲基)-3H-1,2,4-三唑-3-酮) 的作用机制涉及其与特定分子靶标的相互作用,从而导致各种生化效应。所涉及的途径通常很复杂,需要详细的研究才能完全了解该化合物在分子水平上的影响。

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group impacts compared to analogous triazolone derivatives:

Research Findings and Industrial Relevance

- Materials Science: The compound’s epoxide groups align with applications in epoxy resins, where crosslinking density impacts mechanical strength. Comparatively, non-epoxide triazolones (e.g., phenyl derivatives ) lack this utility.

- Pharmaceuticals : While less bioactive than chlorophenyl-substituted analogs , the target compound’s bifunctional structure could serve as a linker in prodrugs or polymer-drug conjugates.

- Market Trends: The global triazolone market prioritizes derivatives with reactive functional groups (e.g., epoxides, thiones) for tailored applications, as noted in market analyses .

生物活性

4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one), also known by its CAS number 160455-71-0, is a compound belonging to the class of triazoles. This article explores its biological activity, focusing on its pharmacological properties, toxicological effects, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 322.37 g/mol. The compound features a triazole ring which is significant in its biological activity.

Antifungal Properties

Triazole compounds are widely recognized for their antifungal properties. Research indicates that 4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) exhibits significant antifungal activity against various fungal pathogens. The mechanism of action typically involves the inhibition of ergosterol synthesis in fungal cell membranes, which is critical for maintaining cell integrity and function.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In one study involving intraperitoneal administration to rodents, the LD50 was determined to be 380 mg/kg, indicating acute toxicity . Further investigations into chronic exposure revealed potential hepatotoxic effects characterized by liver hypertrophy and alterations in enzyme activity related to cytochrome P450 metabolism .

Case Studies

- Case Study on Hepatotoxicity : A study on male Sprague-Dawley rats exposed to various triazoles including the compound showed increased liver weights and signs of centrilobular hypertrophy after 14 days of treatment. This suggests a potential for liver damage with prolonged exposure .

- Gene Expression Profiling : Another investigation utilized DNA microarrays to assess gene expression changes in response to triazole exposure. The results indicated significant alterations in pathways related to steroidogenesis and liver metabolism .

Data Table: Summary of Biological Activity

Potential Applications

Given its antifungal properties and the observed toxicological effects, 4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) may have applications in agriculture as a fungicide. However, careful consideration must be given to its safety profile due to potential hepatotoxicity.

常见问题

Basic: What are the optimal synthetic routes for 4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) and its derivatives?

Methodological Answer:

Synthesis typically involves multi-step reactions with precise control of reagents and conditions. For example:

- Step 1: React 4-amino-5-thiophen-2-yl-methyl-2,4-dihydro-1,2,4-triazol-3-one derivatives with sodium ethoxide in absolute ethanol, followed by the addition of brominated ketones (e.g., bromoacetophenone) under reflux for 5 hours.

- Step 2: Filter precipitates and recrystallize from ethanol/water (1:2) to obtain target compounds. Yields vary between 66–81% depending on substituents (e.g., arylidene groups) .

- Key Variables: Solvent polarity, reaction time, and stoichiometric ratios of sodium ethoxide significantly influence yield and purity.

Table 1: Example Synthesis Data from Literature

| Derivative | Reagent Used | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3b | Bromoacetophenone | 5 | 66.00 | 130–131 |

| 4a | Ethyl bromoacetate | 5 | 81.57 | 116–117 |

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for triazolone, C-O-C of oxirane at ~1250 cm⁻¹) .

- NMR Spectroscopy:

- ¹H NMR: Resolves methylene protons (e.g., oxiranylmethyl CH₂ at δ 3.5–4.5 ppm) and aromatic substituents.

- ¹³C NMR: Confirms carbonyl carbons (δ ~165 ppm) and quaternary triazole carbons .

- X-ray Crystallography: Provides definitive bond lengths/angles (e.g., triazolone ring planarity, dihedral angles between substituents) .

Advanced: How can computational methods like DFT be applied to predict the electronic properties or reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties:

- Geometry Optimization: Use a 6-31G(d) basis set to model the triazolone core and substituents .

- Reactivity Analysis: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxiranylmethyl group .

- Electronic Structure: HOMO-LUMO gaps predict charge-transfer behavior, relevant for designing photoactive derivatives .

Advanced: How can researchers address contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer:

- Cross-Verification: Combine multiple techniques (e.g., IR, NMR, and mass spectrometry) to resolve ambiguities. For instance, discrepancies in carbonyl signals may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .

- Crystallographic Validation: Use single-crystal X-ray diffraction to unambiguously assign structures, especially for regioisomeric products .

- Dynamic Light Scattering (DLS): Detect aggregation states in solution that may skew NMR or UV-Vis data .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation: Conduct reactions in a fume hood due to potential volatile byproducts (e.g., brominated intermediates) .

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for professional disposal services .

Advanced: How can structure-activity relationships (SAR) be explored for pharmacological applications of triazolone derivatives?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with modified arylidene or thiophenyl groups to assess antimicrobial or antifungal activity .

- In Silico Screening: Dock derivatives into target protein active sites (e.g., fungal CYP51) using molecular dynamics simulations to predict binding affinities .

- Biological Assays: Test cytotoxicity against mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: What strategies mitigate low yields in large-scale synthesis of triazolone derivatives?

Methodological Answer:

- Catalytic Optimization: Replace sodium ethoxide with milder bases (e.g., K₂CO₃) to reduce side reactions .

- Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., oxirane ring formation) .

- Microwave Assistance: Reduce reaction times from hours to minutes while maintaining >70% yield .

Basic: What are the key challenges in purifying 4,4'-Methylenebis(triazolone) derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。